Cas no 408530-29-0 ((±)-Aflatoxin)

(±)-Aflatoxin structure
Produktname:(±)-Aflatoxin
(±)-Aflatoxin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (±)-Aflatoxin
- 2,3,6alpha,9alpha-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
- 2,3,6alpha,9alpha-tetrahydro-4-methoxycyclopenta[c]furo[2,3:4,5]furo[2,3-h]chromene-1,11-dione
- AFB1
- Aflatoxin B(1)
- Aflatoxin B1
- [3H]-Aflatoxin B1
- 4-Methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
- {Cyclopenta[c]furo[3',2':4,} {5]furo[2,3-h][1]benzopyran-1,11-dione,} 2,3,6a, 9a-tetrahydro-4-methoxy-, (6aR-cis)-
- LMPK10000006
- E80604
- BCP20724
- {Cyclopenta[c]furo[3',} {2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,} 2,3,6a.alpha., 9a.alpha.-tetrahydro-4-methoxy-
- SCHEMBL126479
- (6ar-cis)-ahydro-4-methoxy; NSC 529592; NSC-529592; NSC529592;HSDB 3453;AFB1
- BRD-A61273891-001-01-6
- Q27216039
- Aflatoxin-B1
- DTXSID70873006
- 408530-29-0
- LSM-36909
- Aflatoxin B1-13C-d3
- Aflaloxin B1
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,9a.alpha.-tetrahydro-4-methoxy-
- 4-Methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
- CHEBI:125421
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-methoxy-, (6aR-cis)-
- 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- {Cyclopenta[c]furo[3',2':4,} {5]furo[2,3-h][1]benzopyran-1,11-dione,} 2,3,6a, 9a-tetrahydro-4-methoxy-
- FT-0621932
- NSC529592
- 1-Cyclopentene-1-carboxylic acid, 2-(3a,8a-dihydro-4-hydroxy-6-methoxyfuro[2,3-b]benzofuran-5-yl)-5-oxo-, .delta.-lactone
- 4-(methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
- C06800
- OQIQSTLJSLGHID-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3
- InChI-Schlüssel: OQIQSTLJSLGHID-UHFFFAOYSA-N
- Lächelt: COC1=CC2=C(C3C=COC3O2)C4=C1C5=C(C(=O)CC5)C(=O)O4
Berechnete Eigenschaften
- Genaue Masse: 312.06338810g/mol
- Monoisotopenmasse: 312.06338810g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 1
- Komplexität: 650
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 71.1Ų
(±)-Aflatoxin Verwandte Literatur
-
Victoria M. Szlag,Rebeca S. Rodriguez,Seyoung Jung,Marc R. Bourgeois,Samuel Bryson,Anatolii Purchel,George C. Schatz,Christy L. Haynes,Theresa M. Reineke Mol. Syst. Des. Eng. 2019 4 1019
-
Tetyana Sergeyeva,Daria Yarynka,Vitaly Lytvyn,Petro Demydov,Andriy Lopatynskyi,Yevgeny Stepanenko,Oleksandr Brovko,Anatoly Pinchuk,Volodymyr Chegel Analyst 2022 147 1135
-
Aswani Kumar Y.?V. V.,Renuka R. M.,Achuth J.,Venkataramana Mudili,Sudhakar Poda RSC Adv. 2018 8 10465
-
Martina Zangheri,Fabio Di Nardo,Laura Anfossi,Cristina Giovannoli,Claudio Baggiani,Aldo Roda,Mara Mirasoli Analyst 2015 140 358
-
Ceren Karaman,Onur Karaman,Bahar Banko?lu Yola,?zzet ülker,Necip Atar,Mehmet Lütfi Yola New J. Chem. 2021 45 11222
408530-29-0 ((±)-Aflatoxin) Verwandte Produkte
- 1394936-01-6(Piperidin-4-ol hydrobromide)
- 2649055-45-6(1-fluoro-3-(isocyanatomethyl)-5-methylbenzene)
- 2172629-34-2(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enoylazetidin-3-yl}propanoic acid)
- 2225170-27-2((2-Ethyl-6-methyl-d8)-pyridine-4-boronic acid)
- 2548987-19-3(4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine)
- 478031-33-3(N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 2138019-00-6(({6-azaspiro3.4octan-8-yl}methyl)(2-methylbutan-2-yl)amine)
- 1549583-53-0(1,3,5-Triazin-2-amine, 4-chloro-6-[2-(methylthio)ethyl]- )
- 1400503-15-2(Benzonitrile, 4-bromo-2,6-dimethoxy-)
- 214046-76-1(1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
